

Spectroscopic Elucidation of Ganodermanontriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ganodermanontriol	
Cat. No.:	B218136	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermanontriol is a lanostanoid triterpene isolated from the medicinal mushroom Ganoderma lucidum. As a member of the diverse family of Ganoderma triterpenoids, it has garnered significant interest for its potential pharmacological activities. The precise structural elucidation of Ganodermanontriol is fundamental for understanding its bioactivity and for quality control in the development of related therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of Ganodermanontriol, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented with detailed experimental protocols and data analysis.

Chemical Structure

Ganodermanontriol (C₃₀H₄₈O₄) has a molecular weight of 472.71 g/mol .[1] Its structure is characterized by a lanostane skeleton with hydroxyl groups and a ketone functionality, which are key features for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For **Ganodermanontriol**, both ¹H and ¹³C NMR are essential for assigning the proton and carbon skeletons, respectively.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **Ganodermanontriol**, referenced from studies on lanostane triterpenes isolated from Ganoderma species.[2]

Table 1: ¹H NMR Spectroscopic Data of **Ganodermanontriol** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
7	5.48	d	4.5
11	5.25	d	6.0
24	3.41	dd	8.0, 2.5
26a	3.65	dd	11.0, 4.0
26b	3.45	dd	11.0, 6.5
18-CH₃	0.68	S	_
19-CH₃	1.18	S	_
21-CH₃	0.93	d	6.5
27-CH₃	1.15	S	
28-CH₃	1.08	S	-
29-CH₃	1.12	S	-
30-CH₃	0.98	S	

Table 2: ¹³C NMR Spectroscopic Data of **Ganodermanontriol** (125 MHz, CDCl₃)

1 35.8 2 34.4 3 218.4 4 49.8 5 51.2 6 21.5 7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9 23 27.5	Position	Chemical Shift (δ, ppm)
3 218.4 4 49.8 5 51.2 6 21.5 7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	1	35.8
4 49.8 5 51.2 6 21.5 7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	2	34.4
5 51.2 6 21.5 7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	3	218.4
6 21.5 7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	4	49.8
7 117.2 8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	5	51.2
8 145.8 9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	6	21.5
9 141.2 10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	7	117.2
10 37.1 11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	8	145.8
11 116.5 12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	9	141.2
12 37.9 13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	10	37.1
13 44.3 14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	11	116.5
14 49.9 15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	12	37.9
15 32.7 16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	13	44.3
16 28.1 17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	14	49.9
17 50.8 18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	15	32.7
18 16.4 19 19.1 20 36.4 21 18.7 22 34.9	16	28.1
19 19.1 20 36.4 21 18.7 22 34.9	17	50.8
20 36.4 21 18.7 22 34.9	18	16.4
21 18.7 22 34.9	19	19.1
22 34.9	20	36.4
	21	18.7
23 27.5	22	34.9
	23	27.5

24	75.3
25	76.1
26	69.8
27	27.2
28	24.5
29	22.1
30	28.3

Experimental Protocol for NMR Analysis

Sample Preparation:

- Extraction and Purification: Triterpenoids, including **Ganodermanontriol**, are typically extracted from dried and powdered Ganoderma lucidum fruiting bodies using a solvent such as ethanol. The crude extract is then subjected to chromatographic techniques (e.g., silica gel column chromatography followed by HPLC) to isolate pure **Ganodermanontriol**.
- NMR Sample Preparation: Dissolve 5-10 mg of purified **Ganodermanontriol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
- ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for triterpenoids (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

- 2D NMR: To aid in the complete and unambiguous assignment of the structure, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C, which is crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Click to download full resolution via product page

Caption: General workflow for NMR analysis of **Ganodermanontriol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Mass Spectrometric Data

The molecular formula of **Ganodermanontriol** is C₃₀H₄₈O₄, corresponding to a monoisotopic mass of 472.35526 Da.[1] The fragmentation of lanostanoid triterpenes is complex and depends on the ionization technique used. Electrospray ionization (ESI) is a soft ionization method commonly used for these compounds.

Table 3: Predicted ESI-MS Fragmentation Data for **Ganodermanontriol**

m/z (ion)	Formula	Description
473.3625 [M+H] ⁺	С30Н49О4+	Protonated molecule
455.3520 [M+H-H ₂ O] ⁺	С30Н47О3+	Loss of a water molecule
437.3414 [M+H-2H ₂ O] ⁺	С30Н45О2+	Loss of two water molecules
419.3309 [M+H-3H ₂ O] ⁺	С30Н43О+	Loss of three water molecules

Experimental Protocol for MS Analysis

Sample Preparation:

 The purified sample of Ganodermanontriol obtained from chromatographic separation is dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is ideal.
- Ionization Mode: Positive ion mode is typically used for the analysis of triterpenoid alcohols.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+).
 - Tandem MS (MS/MS): Perform tandem mass spectrometry experiments by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).
 This will generate fragment ions that provide structural information. The fragmentation pattern can help to characterize the side chain and the steroidal nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Infrared Spectroscopic Data

The IR spectrum of **Ganodermanontriol** is expected to show characteristic absorption bands corresponding to its hydroxyl, ketone, and alkane functionalities.

Table 4: Characteristic IR Absorption Bands for Ganodermanontriol

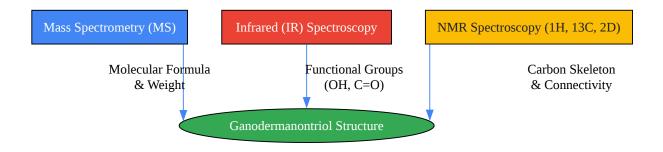
Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretching (from hydroxyl groups)
2960-2850	Strong	C-H stretching (from alkyl groups)
~1710	Strong	C=O stretching (from the ketone group)
~1460 and ~1375	Medium	C-H bending (from alkyl groups)
~1050	Medium	C-O stretching (from hydroxyl groups)

Experimental Protocol for IR Analysis

Sample Preparation:

- KBr Pellet: Mix a small amount of the purified solid sample of **Ganodermanontriol** with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:


Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

• Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis for Structural Elucidation

The structural elucidation of **Ganodermanontriol** is achieved through the combined interpretation of data from NMR, MS, and IR spectroscopy.

Click to download full resolution via product page

Caption: Integrated approach for structural elucidation.

Conclusion

This technical guide has summarized the key spectroscopic data (NMR, MS, and IR) for **Ganodermanontriol** and provided detailed experimental protocols for their acquisition. The combination of these techniques provides a robust framework for the unambiguous identification and structural characterization of this important natural product, which is essential for ongoing research and development in the fields of medicinal chemistry and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ganodermanontriol | C30H48O4 | CID 3001811 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Elucidation of Ganodermanontriol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b218136#spectroscopic-data-of-ganodermanontriol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com